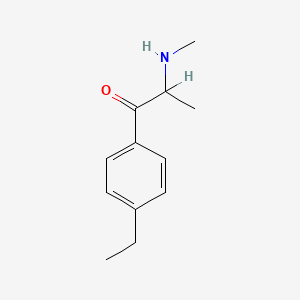

4-Ethylmethcathinone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

1225622-14-9 |

|---|---|

Fórmula molecular |

C12H17NO |

Peso molecular |

191.27 |

Nombre IUPAC |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3/h5-9,13H,4H2,1-3H3 |

Clave InChI |

FUYPDKFWOHBUFT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC |

SMILES canónico |

CCC1=CC=C(C=C1)C(=O)C(C)NC |

Otros números CAS |

1225622-14-9 |

Secuencia |

A |

Origen del producto |

United States |

Foundational & Exploratory

4-Ethylmethcathinone chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Ethylmethcathinone (4-EMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as 4-EMC, is a synthetic stimulant compound belonging to the substituted cathinone class.[1] It is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-DMMC).[2] First synthesized in the early 2010s, 4-EMC has been identified as a designer drug in various regions globally.[1][2][3] Its effects are reported to be both stimulant and entactogen, stemming from its presumed interaction with monoamine transporters.[1][4] This document provides a detailed overview of its chemical and physical properties, structure, and the experimental protocols used for its characterization.

Chemical Structure and Identification

4-EMC's structure is characterized by a phenethylamine core with an ethyl group on the phenyl ring at the para position, a methyl group on the nitrogen atom, and a ketone group at the beta position. It is structurally related to mephedrone (4-methylmethcathinone).[5]

Key Identifiers:

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound and its common hydrochloride salt.

| Property | Value (Base) | Value (HCl Salt) | Reference(s) |

| Molecular Weight | 191.27 g/mol | 227.7 g/mol | [2][6][7] |

| Appearance | - | White/Yellowish Crystalline Solid, White Powder | [4][7][9] |

| Melting Point | Not Determined | 182.2 °C | [7] |

| Exact Mass | 191.131014166 Da | - | [6] |

| Solubility | - | DMF: 1 mg/ml, DMSO: 2.5 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [5] |

| UVmax (λmax) | - | 260 nm | [5] |

| XLogP3-AA (Computed) | 2.4 | - | [6] |

| Hydrogen Bond Donor Count | 1 | - | [6] |

| Hydrogen Bond Acceptor Count | 2 | - | [6] |

| Rotatable Bond Count | 4 | - | [6] |

| Topological Polar Surface Area | 29.1 Ų | - | [6] |

Pharmacological Profile

4-EMC is understood to exert its stimulant and entactogenic effects by acting as a releasing agent for key neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.[1] This mechanism is similar to other compounds in the substituted cathinone class.[4]

Caption: Proposed mechanism of 4-EMC interacting with monoamine transporters.

Structural Relationships

4-EMC is part of a larger family of synthetic cathinones and shares a core structure with many other psychoactive substances. Its specific properties are determined by the substitutions on the phenethylamine backbone.

References

- 1. purelabchem.com [purelabchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. purelabchem.com [purelabchem.com]

- 4. pharmasourcechem.com [pharmasourcechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C12H17NO | CID 71316576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. swgdrug.org [swgdrug.org]

- 8. This compound - Wikidata [wikidata.org]

- 9. chemclinics.com [chemclinics.com]

4-Ethylmethcathinone CAS number and molecular formula

This technical guide provides a comprehensive overview of 4-Ethylmethcathinone (4-EMC), a synthetic stimulant of the cathinone class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and pharmacological profile.

Chemical and Physical Data

This compound is a designer drug structurally related to mephedrone (4-methylmethcathinone).[1][2] It is encountered as a white powder in its hydrochloride salt form. The following tables summarize its key chemical and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [3] |

| Synonyms | 4-EMC | [3] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol (base) | [4] |

| 227.7 g/mol (hydrochloride) | [2] | |

| CAS Number | 1225622-14-9 (base) | [3][4] |

| 1391053-87-4 (hydrochloride) | [1][2][5] |

| Property | Value | Reference |

| Appearance | White powder (HCl salt) | [3] |

| Purity | ≥97% | [2] |

| Solubility (HCl salt) | DMF: 1 mg/ml | [2] |

| DMSO: 2.5 mg/ml | [2] | |

| Ethanol: 5 mg/ml | [2] | |

| PBS (pH 7.2): 10 mg/ml | [2] | |

| UVmax | 260 nm | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of Substituted Cathinones (General Method)

Step 1: α-Bromination of 4-Ethylpropiophenone This step involves the bromination of the α-carbon of 4-ethylpropiophenone to form 2-bromo-1-(4-ethylphenyl)propan-1-one.

Step 2: Amination The resulting α-bromo ketone is then reacted with methylamine to yield this compound. The product is typically converted to its hydrochloride salt for improved stability and handling.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification of this compound. The following protocol is based on established methods for the analysis of synthetic cathinones.

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.

-

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform.[3]

-

GC Conditions:

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

-

Injector Temperature: 280°C.[3]

-

Oven Program:

-

Initial temperature of 100°C, hold for 1.0 min.

-

Ramp to 300°C at a rate of 12°C/min.

-

Hold at 300°C for 9.0 min.[3]

-

-

Injection: 1 µL injection with a split ratio of 20:1.[3]

-

-

MS Conditions:

-

Expected Retention Time: Approximately 7.080 min.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.[3]

-

Sample Preparation: Dissolve the analyte to a concentration of approximately 10 mg/mL in deuterium oxide (D₂O).[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.[3]

-

Scan Parameters:

Pharmacological Profile and Metabolism

Mechanism of Action

This compound is a synthetic stimulant that primarily acts as a releasing agent for the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine.[1] Its mechanism of action involves interaction with the respective monoamine transporters (SERT, DAT, and NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1] This results in its characteristic stimulant and entactogenic effects.

Caption: Proposed mechanism of action of this compound (4-EMC) on monoamine transporters.

Metabolism

The metabolism of this compound has not been extensively studied. However, based on the metabolism of structurally similar cathinones, such as mephedrone, the primary metabolic pathways are expected to involve:

-

N-demethylation: Removal of the methyl group from the nitrogen atom.

-

Oxidation: Oxidation of the ethyl group on the phenyl ring.

-

Carbonyl reduction: Reduction of the ketone group to a hydroxyl group.

These phase I metabolic reactions are likely followed by phase II conjugation, such as glucuronidation, to facilitate excretion.

Caption: Postulated metabolic pathways of this compound.

Analytical Workflow

The identification and confirmation of this compound in a laboratory setting typically follows a standardized workflow.

Caption: A typical analytical workflow for the identification of this compound.

References

Discovery and history of 4-Ethylmethcathinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the substituted cathinone class, structurally related to more well-known compounds such as mephedrone (4-methylmethcathinone) and methcathinone.[1] As a member of the novel psychoactive substances (NPS) landscape, 4-EMC has emerged as a compound of interest in the fields of forensic science, toxicology, and pharmacology. This document provides a comprehensive technical overview of 4-EMC, including its discovery and history, chemical properties, proposed synthesis, pharmacological mechanism of action, and expected toxicological profile. Detailed experimental protocols for its synthesis and analysis, based on established methods for analogous compounds, are presented. Quantitative data are summarized in tabular format, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction and Historical Context

This compound is a designer drug of the stimulant and entactogen class.[1] It is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-DMMC).[1] The emergence of 4-EMC is part of a broader trend in the 21st century involving the proliferation of NPS, often synthesized to circumvent existing drug control laws. These compounds are frequently marketed as "research chemicals" or "legal highs."

The history of synthetic cathinones dates back to the late 1920s, with the synthesis of compounds like mephedrone for potential medicinal applications. However, it was not until the early 2000s that their widespread recreational use was documented. 4-EMC was first identified in Europe and has since been detected in other parts of the world, with its first reported finding in Australia in 2020.[1]

Legal Status

The legal status of 4-EMC varies by jurisdiction. In the United States, it is considered a Schedule I controlled substance as a positional isomer of 4-methylethcathinone (4-MEC).[1] In the United Kingdom, it is classified as a Class B drug. Germany has placed it under Anlage I, allowing for authorized scientific use only.[1] Many other countries control 4-EMC under broad analogue legislation.

Chemical and Physical Properties

4-EMC, with the IUPAC name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, is a chiral compound, existing as two enantiomers.[2] The chemical and physical properties of 4-EMC are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H17NO | [2] |

| Molar Mass | 191.27 g/mol | [2] |

| CAS Number | 1225622-14-9 | [2] |

| Appearance | White powder (HCl salt) | |

| Solubility (HCl salt) | Soluble in water and polar organic solvents | [3] |

| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [2] |

Synthesis and Analytical Characterization

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process:

-

α-Bromination of 4-ethylpropiophenone: The starting material, 4-ethylpropiophenone, is brominated at the α-position to the ketone to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.

-

Amination: The resulting α-bromo ketone is then reacted with methylamine to produce this compound.

A detailed, generalized experimental protocol based on the synthesis of related cathinones is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: α-Bromination of 4-ethylpropiophenone

-

Reagents and Equipment: 4-ethylpropiophenone, bromine, glacial acetic acid, round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

Dissolve 4-ethylpropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-bromo-1-(4-ethylphenyl)propan-1-one.

-

Step 2: Amination of 2-bromo-1-(4-ethylphenyl)propan-1-one

-

Reagents and Equipment: 2-bromo-1-(4-ethylphenyl)propan-1-one, methylamine solution (e.g., 40% in water or as hydrochloride salt with a base), a suitable solvent (e.g., ethanol, isopropanol), round-bottom flask, magnetic stirrer, reflux condenser.

-

Procedure:

-

Dissolve 2-bromo-1-(4-ethylphenyl)propan-1-one in the chosen solvent in a round-bottom flask.

-

Add an excess of the methylamine solution to the flask. If using methylamine hydrochloride, an appropriate base (e.g., triethylamine) should be added to liberate the free methylamine.

-

Stir the reaction mixture at room temperature or under gentle reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess methylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound freebase.

-

For the hydrochloride salt, dissolve the freebase in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried.

-

Analytical Characterization

The identification and quantification of 4-EMC are typically achieved using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification of 4-EMC in seized samples and biological matrices. The electron ionization (EI) mass spectrum of 4-EMC is characterized by specific fragmentation patterns that allow for its unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of 4-EMC, confirming the positions of the ethyl and methyl groups on the phenyl and amine moieties, respectively.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups.

Pharmacology and Mechanism of Action

4-EMC is a psychoactive substance that acts as a monoamine releasing agent. Its primary mechanism of action involves the inhibition of reuptake and the promotion of efflux of the neurotransmitters dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

The increased synaptic concentrations of these monoamines are responsible for the stimulant and entactogenic effects of the drug. The relative potency of 4-EMC at each transporter determines its specific pharmacological profile. While specific quantitative data for 4-EMC is limited, studies on its close structural isomer, 4-MEC, provide valuable insights.

| Transporter | IC50 (nM) for 4-MEC |

| DAT | 133 ± 15 |

| SERT | 163 ± 20 |

| NET | 60 ± 8 |

Data for 4-MEC from a study on monoamine transporter and receptor interaction profiles of novel psychoactive substances.

The similar potencies at DAT and SERT for 4-MEC suggest that 4-EMC likely also has a mixed stimulant-entactogen profile, similar to MDMA.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of a compound to inhibit monoamine transporter uptake, based on methods used for related cathinones.

-

Materials:

-

Human embryonic kidney (HEK) 293 cells stably expressing human DAT, SERT, or NET.

-

Culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Krebs-HEPES buffer (KHB).

-

Radiolabeled substrates: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

-

Test compound (4-EMC) at various concentrations.

-

Reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Cell Culture: Culture the transporter-expressing HEK 293 cells in appropriate culture flasks until they reach confluency. Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, wash the cells with KHB. Prepare serial dilutions of the test compound (4-EMC) and reference inhibitors in KHB.

-

Pre-incubation: Add the test compound or reference inhibitor solutions to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at room temperature or 37°C to allow for substrate uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

-

Toxicology

The toxicological profile of 4-EMC has not been extensively studied. However, based on its mechanism of action and reports on related synthetic cathinones, the potential adverse effects are expected to be significant. The acute toxicity is likely related to its sympathomimetic effects, resulting from the excessive release of norepinephrine and dopamine.

Expected Acute Toxicological Effects:

-

Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction and stroke.

-

Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and hyperthermia.

-

Psychiatric: Panic attacks, psychosis, and aggressive behavior.

Quantitative Toxicological Data:

Specific LD50 values for 4-EMC are not available in the published literature. For comparison, the oral LD50 of the related compound methcathinone in mice is reported to be 236 mg/kg. It is crucial for researchers to handle 4-EMC with appropriate safety precautions in a laboratory setting.

Visualizations

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Mechanism of Action at the Monoamine Synapse

Caption: 4-EMC's action at the monoamine synapse.

Conclusion

This compound is a synthetic cathinone with a pharmacological profile indicative of a mixed stimulant and entactogen. Its primary mechanism of action is the release of dopamine, serotonin, and norepinephrine. While detailed scientific investigation into this specific compound is ongoing, its structural similarity to other well-characterized cathinones allows for a reasoned understanding of its synthesis, pharmacology, and toxicology. This technical guide provides a foundational resource for researchers and scientists, emphasizing the need for further empirical studies to fully elucidate the properties and potential risks associated with 4-EMC. The provided protocols and data serve as a starting point for such investigations, which are crucial for informing public health and regulatory responses to the continuing emergence of novel psychoactive substances.

References

In Vitro Pharmacological Profile of 4-Ethylmethcathinone (4-EMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone that has emerged as a psychoactive substance. Understanding its pharmacological profile is crucial for predicting its effects and potential for abuse. This technical guide provides a comprehensive overview of the in vitro pharmacology of 4-EMC, with a focus on its interactions with monoamine transporters and various CNS receptors. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.

Introduction

This compound (4-EMC) is a stimulant and entactogen belonging to the synthetic cathinone class. It is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-DMMC).[1] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). By inhibiting these transporters, 4-EMC increases the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant and entactogenic effects. This guide details the in vitro characterization of these interactions.

Monoamine Transporter Interaction

The primary mechanism of action of 4-EMC is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The potency of this inhibition is a key determinant of its psychoactive profile.

Quantitative Data: Monoamine Transporter Inhibition

The inhibitory activity of 4-EMC at human monoamine transporters was evaluated in vitro using radiolabeled substrate uptake assays in human embryonic kidney (HEK) 293 cells stably expressing the respective transporters. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |

| This compound (4-EMC) | 136 ± 16 | 65 ± 5 | 114 ± 8 | 1.2 |

Data sourced from Rickli et al., 2015.

These data indicate that 4-EMC is a relatively non-selective monoamine transporter inhibitor, with slightly higher potency for NET, followed by SERT and DAT. The DAT/SERT ratio of 1.2 suggests a mixed stimulant and entactogenic profile.

Receptor Binding Profile

To further characterize its pharmacological profile, the binding affinity of 4-EMC was assessed across a panel of central nervous system receptors.

Quantitative Data: Receptor Binding Affinities

Radioligand binding assays were performed to determine the binding affinities (Ki) of 4-EMC at various receptors. The results are summarized in Table 2.

| Receptor | Ki (nM) |

| 5-HT1A | >10,000 |

| 5-HT2A | 2,800 ± 500 |

| 5-HT2B | >10,000 |

| 5-HT2C | >10,000 |

| D1 | >10,000 |

| D2 | >10,000 |

| D3 | >10,000 |

| α1A | >10,000 |

| α2A | >10,000 |

| H1 | >10,000 |

| TAAR1 (rat) | 3,100 ± 300 |

Data sourced from Rickli et al., 2015.

The binding data reveal that 4-EMC has a low affinity for the tested serotonin, dopamine, adrenergic, and histamine receptors, with Ki values largely in the micromolar range or above. A moderate affinity was observed for the trace amine-associated receptor 1 (TAAR1).

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes the method used to determine the IC50 values of 4-EMC for the inhibition of dopamine, norepinephrine, and serotonin uptake into transporter-expressing cells.

4.1.1. Cell Culture and Transfection

-

Human Embryonic Kidney (HEK) 293 cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[2]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL) to maintain selection for transporter expression.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.1.2. Uptake Inhibition Assay Procedure

-

Cell Plating: On the day before the experiment, transfected HEK 293 cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the assay.

-

Pre-incubation: On the day of the experiment, the culture medium is removed, and the cells are washed with uptake buffer (e.g., Krebs-bicarbonate buffer). The cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of 4-EMC or a reference compound.

-

Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

-

Incubation: The plates are incubated for a short period (typically 1-5 minutes) at room temperature to allow for transporter-mediated uptake of the radiolabeled substrate.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, and S-citalopram for SERT). The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This protocol outlines the general method for determining the binding affinity (Ki) of 4-EMC at various CNS receptors.

4.2.1. Membrane Preparation

-

HEK 293 cells stably expressing the receptor of interest are cultured to a high density.

-

Cells are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

4.2.2. Binding Assay Procedure

-

Incubation: The cell membrane preparation is incubated in 96-well plates with a specific radioligand for the target receptor and varying concentrations of 4-EMC.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor. The IC50 values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

References

An In-Depth Technical Guide on the Mechanism of Action of 4-Ethylmethcathinone (4-EMC) on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone that has emerged as a psychoactive substance of interest. This technical guide provides a comprehensive overview of the mechanism of action of 4-EMC at the core of its pharmacological effects: the monoamine transporters. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions, this document serves as a vital resource for researchers, scientists, and drug development professionals. 4-EMC primarily functions as a monoamine transporter substrate, exhibiting a mixed profile of uptake inhibition and potentiation of monoamine release, with a notable preference for the serotonin transporter.

Introduction

Substituted cathinones, often referred to as "bath salts," represent a large and evolving class of novel psychoactive substances. Their pharmacological effects are primarily mediated by their interaction with the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation by exogenous compounds can lead to profound psychoactive effects. This compound (4-EMC), a structural analog of mephedrone (4-methylmethcathinone), has been identified as a substance with stimulant and entactogenic properties. Understanding its precise mechanism of action at monoamine transporters is crucial for predicting its pharmacological profile, abuse potential, and for the development of potential therapeutic interventions.

Interaction with Monoamine Transporters: A Dual Mechanism

The primary mechanism of action of 4-EMC involves its interaction with DAT, SERT, and NET. Unlike classical reuptake inhibitors like cocaine, which primarily block the transporters, 4-EMC acts as a substrate for these transporters. This means it is recognized and transported into the presynaptic neuron by the transporters themselves. This substrate activity leads to a dual action:

-

Uptake Inhibition: By competing with endogenous monoamines (dopamine, serotonin, and norepinephrine) for transport, 4-EMC effectively inhibits their reuptake from the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters.

-

Monoamine Release: More significantly, as a transporter substrate, 4-EMC induces a process known as reverse transport or efflux . Once inside the presynaptic terminal, it disrupts the vesicular storage of monoamines and promotes the transporter-mediated release of these neurotransmitters from the cytoplasm into the synaptic cleft.

Studies have shown that para-substituted amphetamines, including this compound, exhibit enhanced serotonergic properties. Specifically, 4-EMC has been demonstrated to release norepinephrine, dopamine, and serotonin, with a profile similar to that of 3,4-methylenedioxymethamphetamine (MDMA).[1]

Quantitative Analysis of 4-EMC Activity at Monoamine Transporters

The potency of 4-EMC as both an inhibitor of monoamine uptake and a releaser of monoamines has been quantified in vitro. The following tables summarize the key data from studies using human embryonic kidney (HEK) 293 cells expressing the human monoamine transporters.

Table 1: Inhibition of Monoamine Uptake by this compound (4-EMC)

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 1,230 ± 150 |

| Serotonin Transporter (SERT) | 438 ± 57 |

| Norepinephrine Transporter (NET) | 288 ± 29 |

Data from Rickli et al., 2015.

Table 2: Monoamine Release Induced by this compound (4-EMC)

| Transporter | EC50 (nM) |

| Dopamine Transporter (DAT) | 219 ± 25 |

| Serotonin Transporter (SERT) | 114 ± 11 |

| Norepinephrine Transporter (NET) | 88 ± 9 |

Data from Rickli et al., 2015.

These data indicate that 4-EMC is a more potent releaser than an uptake inhibitor for all three monoamine transporters. Furthermore, it displays the highest potency for both uptake inhibition and release at the norepinephrine and serotonin transporters. The lower DAT:SERT ratio for both uptake inhibition and release suggests a more pronounced serotonergic effect compared to its dopaminergic action, which is consistent with its reported entactogenic properties.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the interaction of 4-EMC with monoamine transporters.

Monoamine Uptake Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Cell Culture:

-

Human embryonic kidney (HEK) 293 cells are stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

-

Cell Preparation: On the day of the experiment, confluent cells are washed with Krebs-HEPES buffer (KHB) and detached using trypsin-EDTA. The cells are then centrifuged and resuspended in KHB to a specific density.

-

Incubation: A suspension of the transporter-expressing cells is incubated with various concentrations of 4-EMC (or a reference compound) for a pre-incubation period (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold KHB to remove extracellular radioligand.

-

Quantification: The radioactivity retained on the filters, which represents the amount of radiolabeled monoamine taken up by the cells, is measured by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET). The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the corresponding transporter.

Assay Procedure:

-

Cell Loading: Transporter-expressing HEK 293 cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) by incubating them in KHB containing the radioligand for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Washing: After loading, the cells are washed multiple times with fresh KHB to remove the extracellular radioligand.

-

Induction of Release: The washed, pre-loaded cells are then incubated with various concentrations of 4-EMC (or a reference compound) for a defined period (e.g., 10-30 minutes) at 37°C.

-

Sample Collection: The supernatant, containing the released radiolabeled monoamine, is collected.

-

Cell Lysis: The remaining intracellular radioactivity is determined by lysing the cells with a scintillation fluid or a suitable lysis buffer.

-

Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.

-

Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. Basal release is determined in the absence of the test compound. The EC50 values for release are calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of 4-EMC at the monoamine transporter.

Caption: Experimental workflow for monoamine uptake inhibition assay.

Caption: Experimental workflow for monoamine release assay.

Conclusion

This compound exerts its psychoactive effects through a complex interaction with monoamine transporters, acting as both an uptake inhibitor and a potent releasing agent. The quantitative data reveal a preference for the serotonin and norepinephrine transporters, suggesting a pharmacological profile with both stimulant and entactogenic characteristics. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacology of 4-EMC and other emerging synthetic cathinones. This in-depth understanding is paramount for informing public health policies, clinical toxicology, and the development of novel therapeutics targeting the monoamine transport system.

References

The Neurochemical Landscape of 4-Ethylmethcathinone: A Technical Guide to its Effects on Dopamine and Serotonin Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neurochemical effects of 4-Ethylmethcathinone (4-EMC), a synthetic cathinone, with a specific focus on its interactions with the dopamine and serotonin systems. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying neurochemical pathways and experimental workflows.

Quantitative Analysis of 4-EMC's Interaction with Dopamine and Serotonin Transporters

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of neurotransmitters such as dopamine and serotonin. The potency of 4-EMC in inhibiting the dopamine transporter (DAT) and the serotonin transporter (SERT) has been quantified through in vitro studies.

Table 1: Monoamine Transporter Inhibition by this compound (4-EMC)

| Compound | Transporter | IC50 (nM) |

| This compound (4-EMC) | Dopamine (DAT) | 834 ± 156 |

| Serotonin (SERT) | 213 ± 29 |

Data extracted from Rickli et al., 2015.[1]

In addition to uptake inhibition, some cathinones can also act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal.

Table 2: Monoamine Release Induced by this compound (4-EMC)

| Compound | Neurotransmitter Release | EC50 (nM) |

| This compound (4-EMC) | Dopamine | >10,000 |

| Serotonin | 1,438 ± 210 |

Data extracted from Rickli et al., 2015.[1]

These data indicate that 4-EMC is a more potent inhibitor of the serotonin transporter than the dopamine transporter.[1] Furthermore, it acts as a serotonin releasing agent, while showing negligible activity as a dopamine releaser at the tested concentrations.[1]

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the neurochemical profile of this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of a compound required to inhibit the reuptake of a specific neurotransmitter by 50% (IC50).

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

Uptake Inhibition Assay Procedure:

-

Cell Plating: Transfected HEK293 cells are seeded into 96-well plates coated with poly-L-lysine and grown to confluence.

-

Pre-incubation: The growth medium is removed, and the cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated with varying concentrations of 4-EMC or a vehicle control for 10-20 minutes at room temperature.

-

Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction. The incubation is typically carried out for a short period (e.g., 1-10 minutes) at 37°C.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold Krebs-HEPES buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded neurotransmitter from cells expressing the corresponding transporter.

Cell Culture and Transfection:

-

HEK293 cells are cultured and transfected with hDAT or hSERT as described for the uptake inhibition assay.

Release Assay Procedure:

-

Cell Plating: Transfected cells are seeded in 96-well plates and grown to confluence.

-

Loading with Radiolabeled Neurotransmitter: The cells are incubated with a radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin) for a sufficient time (e.g., 30-60 minutes) to allow for uptake and accumulation within the cells.

-

Washing: The cells are washed multiple times with buffer to remove any extracellular radiolabeled neurotransmitter.

-

Induction of Release: The cells are then incubated with varying concentrations of 4-EMC or a vehicle control. Aliquots of the supernatant are collected at specific time points.

-

Scintillation Counting: The amount of radioactivity in the collected supernatant is measured using a scintillation counter, which corresponds to the amount of released neurotransmitter.

-

Data Analysis: The EC50 values for release are determined by plotting the amount of released neurotransmitter against the concentration of 4-EMC and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Interaction of 4-EMC with the Dopamine Transporter.

Caption: Interaction of 4-EMC with the Serotonin Transporter.

Caption: Experimental Workflow for Monoamine Uptake Inhibition Assay.

Caption: Experimental Workflow for Neurotransmitter Release Assay.

References

Initial In Vivo Studies of 4-Ethylmethcathinone (4-EMC) in Animal Models: A Technical Guide

Disclaimer: Publicly available in vivo research data specifically for 4-Ethylmethcathinone (4-EMC) is limited. This guide summarizes the findings from in vivo studies on its close structural isomer, 4-methylethcathinone (4-MEC), to provide an inferred profile for 4-EMC. The structural similarity between 4-EMC and 4-MEC suggests they may have comparable pharmacological effects. All data presented herein pertains to 4-MEC and should be interpreted with this consideration.

Introduction

This compound (4-EMC) is a synthetic cathinone that is a structural isomer of 4-methylethcathinone (4-MEC). Due to the limited direct research on 4-EMC, this document provides a comprehensive overview of the initial in vivo studies conducted on its analogue, 4-MEC, in various animal models. The findings from these studies on locomotor activity, rewarding effects, and discriminative stimulus properties offer valuable insights into the potential psychoactive profile of 4-EMC. This guide is intended for researchers, scientists, and drug development professionals.

Core Behavioral Assays and Findings

Initial in vivo assessments of novel psychoactive substances typically involve a battery of behavioral tests to characterize their stimulant, rewarding, and subjective effects. The primary assays used for 4-MEC include locomotor activity assessment, conditioned place preference (CPP), and drug discrimination paradigms.

Locomotor Activity

Locomotor activity studies are fundamental in determining the stimulant or depressant effects of a compound. In mice, 4-MEC has been shown to produce a dose-dependent increase in locomotor activity, indicating stimulant properties.

Table 1: Locomotor Activity of 4-MEC in Mice

| Dose (mg/kg, i.p.) | Peak Locomotor Activity (% of Vehicle Control) | Duration of Effect (minutes) | Reference |

| 10 | 190 ± 12% | 110 | [1] |

| 30 | Data not available | >120 | [1] |

| 100 | Data not available | >120 | [1] |

Data are presented as mean ± SEM.

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to evaluate the rewarding or aversive properties of a drug. Studies have demonstrated that 4-MEC can induce a conditioned place preference, suggesting it has rewarding effects and potential for abuse.

Table 2: Conditioned Place Preference Induced by 4-MEC in Rats

| Conditioning Dose (mg/kg, i.p.) | CPP Score (Difference in time spent in drug-paired vs. saline-paired chamber, s) | Reinstatement with Priming Dose | Reference |

| 10 | Significant CPP induced | Yes (following 2 weeks of withdrawal) | [1] |

Drug Discrimination

Drug discrimination studies assess the subjective effects of a novel compound by training animals to distinguish it from a known drug of abuse. 4-MEC has been shown to fully substitute for the discriminative stimulus effects of both cocaine and methamphetamine in rats, indicating that it produces similar subjective effects.

Table 3: Drug Discrimination of 4-MEC in Rats Trained to Discriminate Cocaine or Methamphetamine

| Training Drug | 4-MEC Dose Range (mg/kg, i.p.) | Substitution | ED₅₀ (mg/kg) | Reference |

| Cocaine (10 mg/kg) | 1 - 50 | Full | 8.3 | [1] |

| Methamphetamine (1 mg/kg) | 1 - 10 | Full | 3.1 | [1] |

Experimental Protocols

Locomotor Activity Assessment

Objective: To determine the stimulant or depressant effects of a substance by measuring changes in spontaneous horizontal movement.

Experimental Workflow:

Caption: Workflow for Locomotor Activity Assessment.

Animals: Male Swiss-Webster mice are typically used.

Apparatus: Open-field activity chambers equipped with infrared beams to detect horizontal movement.

Procedure:

-

Habituation: Mice are habituated to the testing room and locomotor activity chambers prior to the experiment to reduce novelty-induced hyperactivity.

-

Administration: Mice are administered various doses of 4-MEC or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Testing: Immediately following injection, each mouse is placed in the center of the activity chamber, and locomotor activity is recorded for a set duration (e.g., 120 minutes).

-

Data Analysis: The total distance traveled and the time course of activity are analyzed to determine the dose-dependent effects of the compound.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a substance by pairing its effects with a specific environment.

Experimental Workflow:

Caption: Workflow for Conditioned Place Preference.

Animals: Male Sprague-Dawley rats are commonly used.

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

-

Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.

-

Conditioning: Over several days, rats receive an injection of 4-MEC and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

-

Post-Conditioning (Test): After the conditioning phase, the partitions are removed, and the rats are allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

Drug Discrimination

Objective: To determine if a novel substance produces subjective effects similar to a known drug of abuse.

Experimental Workflow:

Caption: Workflow for Drug Discrimination Paradigm.

Animals: Male Sprague-Dawley rats are typically used.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser.

Procedure:

-

Training: Rats are trained to press one lever to receive a food reward after being injected with a known drug of abuse (e.g., cocaine or methamphetamine) and a second lever after receiving a saline injection.

-

Substitution Testing: Once the rats have learned to reliably discriminate between the training drug and saline, they are administered various doses of the test drug (4-MEC).

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever, indicating that the test drug produces subjective effects similar to the training drug.

Presumed Signaling Pathways

The behavioral effects of 4-MEC are believed to be mediated by its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). It is thought to act as both a monoamine reuptake inhibitor and a releasing agent.

Caption: Presumed Signaling Pathway of 4-MEC.

The diagram illustrates that 4-MEC is hypothesized to inhibit the reuptake of dopamine and serotonin by blocking their respective transporters (DAT and SERT). Furthermore, it is believed to promote the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This leads to an increased concentration of dopamine and serotonin in the synapse, enhancing their signaling at postsynaptic receptors and producing the observed stimulant and rewarding effects.

Conclusion

The initial in vivo studies on 4-methylethcathinone (4-MEC) in animal models provide a foundational understanding of its psychopharmacological profile. The data strongly suggest that 4-MEC possesses stimulant, rewarding, and subjective effects comparable to those of cocaine and methamphetamine, likely mediated through its actions on dopamine and serotonin transporters. Given the structural similarity, it is plausible that this compound (4-EMC) exhibits a similar in vivo profile. However, direct in vivo studies on 4-EMC are imperative to definitively characterize its pharmacology and potential for abuse. The experimental protocols and findings detailed in this guide for 4-MEC serve as a valuable framework for designing and interpreting future research on 4-EMC and other novel synthetic cathinones.

References

4-Ethylmethcathinone (4-EMC): An In-Depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances such as mephedrone (4-methylmethcathinone) and 4-methylethcathinone (4-MEC)[1]. As with many designer drugs, a thorough understanding of its chemical stability and degradation pathways is crucial for forensic analysis, toxicological studies, and drug development. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability and degradation of 4-EMC, including its metabolic fate. Due to the limited availability of studies focused solely on 4-EMC, this guide also incorporates data from closely related cathinone analogs to infer potential stability and degradation characteristics.

Chemical Stability of this compound

The stability of synthetic cathinones, including 4-EMC, is significantly influenced by environmental factors such as pH, temperature, and light. Generally, these compounds are more stable in acidic environments and exhibit increased degradation in neutral to alkaline conditions[2].

pH-Dependent Stability

Table 1: Predicted pH-Dependent Stability Trends for 4-EMC

| pH Condition | Expected Stability | Rationale |

| Acidic (pH < 4) | High | Protonation of the amine group likely reduces susceptibility to degradation. |

| Neutral (pH ~7) | Moderate to Low | Increased potential for hydrolysis and oxidation compared to acidic conditions. |

| Alkaline (pH > 8) | Low | Base-catalyzed degradation pathways are likely to be significant. |

Temperature-Dependent Stability

Elevated temperatures are known to accelerate the degradation of synthetic cathinones. A study on the thermal degradation of 18 different cathinones, including 4-EMC, during gas chromatography-mass spectrometry (GC-MS) analysis revealed that these compounds can undergo in-situ degradation[3][4]. This thermal degradation is a significant consideration for analytical methodologies.

Table 2: Predicted Temperature-Dependent Stability Trends for 4-EMC

| Temperature | Expected Stability | Rationale |

| Frozen (≤ -20°C) | High | Low temperature significantly reduces the rate of chemical reactions. |

| Refrigerated (2-8°C) | Moderate | Degradation is slowed but may still occur over extended periods. |

| Room Temperature (20-25°C) | Low to Moderate | Increased kinetic energy allows for faster degradation. |

| Elevated (> 40°C) | Very Low | Significant and rapid degradation is expected. |

Photostability

The impact of light on the stability of 4-EMC has not been extensively studied. However, as with many pharmaceutical compounds containing chromophores, exposure to ultraviolet (UV) or visible light could potentially lead to photodegradation. Therefore, it is recommended that solutions of 4-EMC be protected from light during storage and analysis.

Degradation Pathways

The degradation of 4-EMC can occur through several pathways, including hydrolysis, oxidation, and thermal degradation.

Hydrolytic Degradation

Based on the behavior of similar cathinones, the primary route of hydrolytic degradation, particularly under alkaline conditions, is likely to involve the β-keto-amine moiety. For the closely related compound 4-MMC, degradation in a pH 12 solution leads to the formation of 1-(4-methylphenyl)-1,2-propanedione and subsequently 4-methylbenzoic acid[2]. By analogy, a potential hydrolytic degradation pathway for 4-EMC is proposed below.

Oxidative Degradation

Oxidative processes are significant in the degradation of cathinones. The thermal degradation of 4-EMC observed during GC-MS analysis is characterized as an oxidative process involving the loss of two hydrogen atoms, resulting in a 2 Da mass shift and the formation of a prominent iminium ion[3][4].

Metabolic Pathways

While specific in-vivo or in-vitro metabolism studies for 4-EMC are scarce, the metabolic pathways of its structural isomer, 4-methylethcathinone (4-MEC), and other related cathinones have been investigated and can be used to predict the metabolism of 4-EMC. The primary metabolic transformations for cathinones typically include:

-

Reduction of the β-keto group: This leads to the formation of the corresponding alcohol metabolite.

-

N-dealkylation: Removal of the methyl group from the nitrogen atom.

-

Hydroxylation of the alkyl side chain or the aromatic ring.

-

Oxidation of the alkyl group on the aromatic ring.

Based on these common pathways, a proposed metabolic scheme for 4-EMC is presented below.

Experimental Protocols for Stability and Degradation Studies

For researchers aiming to conduct stability and forced degradation studies on 4-EMC, the following general experimental protocols, based on ICH guidelines and practices for similar compounds, are recommended.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105°C for 48 hours.

-

Photodegradation: Exposure of the drug substance in solution and as a solid to UV (200 Wh/m²) and visible light (1.2 million lux hours).

2. Sample Preparation:

-

Prepare a stock solution of 4-EMC in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For solution-state studies, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

-

For solid-state studies, expose the powdered drug substance directly to the stress condition.

3. Analytical Method:

-

A stability-indicating HPLC method with UV or mass spectrometric detection is essential. The method should be capable of separating the parent drug from all significant degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 4-EMC and its potential degradation products absorb (e.g., 254 nm), or mass spectrometry for identification of degradation products.

4. Data Analysis:

-

Calculate the percentage of degradation of 4-EMC under each stress condition.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Conclusion

The stability and degradation of this compound are critical parameters for its analytical determination and the understanding of its toxicological profile. While specific quantitative data for 4-EMC is limited, the available information on related synthetic cathinones provides a strong foundation for predicting its behavior. 4-EMC is expected to be most stable under acidic conditions and at low temperatures, while being susceptible to degradation in alkaline and high-temperature environments. The primary degradation pathways likely involve hydrolysis of the β-keto-amine group and oxidation. Metabolic transformations are predicted to include keto-reduction, N-demethylation, and hydroxylation. Further research focusing specifically on 4-EMC is necessary to provide definitive quantitative stability data and to fully elucidate its degradation and metabolic pathways. The experimental protocols outlined in this guide offer a framework for conducting such vital studies.

References

Spectroscopic Characterization of 4-Ethylmethcathinone: A Technical Guide

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to methcathinone and mephedrone. As a compound of interest in forensic science, clinical toxicology, and pharmaceutical research, its unambiguous identification is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers and drug development professionals in their analytical endeavors.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [1] |

| Synonyms | 4-EMC | [1] |

| Chemical Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | White powder (as HCl salt) | [1] |

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The following data was obtained for the hydrochloride salt of this compound in deuterium oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for this compound HCl in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic CH (ortho to C=O) |

| ~7.5 | Doublet | 2H | Aromatic CH (meta to C=O) |

| ~5.2 | Quartet | 1H | CH -CH₃ |

| ~2.9 | Quartet | 2H | CH ₂-CH₃ (ethyl group) |

| ~2.7 | Singlet | 3H | N-CH ₃ |

| ~1.6 | Doublet | 3H | CH-CH ₃ |

| ~1.2 | Triplet | 3H | CH₂-CH ₃ (ethyl group) |

Note: The chemical shifts are approximate and based on the analysis of the spectrum provided in the SWGDRUG monograph.[1] Precise assignments may require further 2D NMR experiments.

¹³C NMR Spectroscopy Data

As of the latest literature review, experimental ¹³C NMR data for this compound could not be located. The acquisition of this data would be a valuable contribution to the analytical profile of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: FTIR Spectroscopic Data for this compound HCl

| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |

| ~2970 | Strong, sharp | C-H stretch (aliphatic) |

| ~2700-2400 | Broad | N-H stretch (secondary amine salt) |

| ~1680 | Strong, sharp | C=O stretch (ketone) |

| ~1610 | Medium, sharp | C=C stretch (aromatic) |

| ~1400-1500 | Medium, sharp | C-H bend (aliphatic) |

| ~1230 | Medium | C-N stretch |

| ~830 | Strong, sharp | C-H out-of-plane bend (para-substituted aromatic) |

Note: Assignments are based on characteristic functional group absorption regions and the spectrum provided in the SWGDRUG monograph.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry is commonly used for the analysis of synthetic cathinones.

Table 3: EI-MS Spectroscopic Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 191 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | Low | [M - CH₃]⁺ |

| 162 | Low | [M - C₂H₅]⁺ |

| 119 | Moderate | [C₈H₇O]⁺ (4-ethylbenzoyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 58 | High | [C₃H₈N]⁺ (Iminium ion from α-cleavage) |

Note: The fragmentation pattern is consistent with the structure of this compound, showing a characteristic α-cleavage leading to the stable iminium ion at m/z 58.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols are recommended for the analysis of this compound.

NMR Spectroscopy

Sample Preparation

-

Accurately weigh approximately 10 mg of this compound HCl.[1]

-

Dissolve the sample in approximately 0.75 mL of deuterium oxide (D₂O).[1]

-

Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing (δ 0.00 ppm).[1]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]

-

Solvent: Deuterium Oxide (D₂O)

-

Temperature: 298 K

-

Pulse Angle: 90°[1]

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay of 45 seconds can be used for quantitative analysis)[1]

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Spectral Width: 0-12 ppm[1]

Infrared (IR) Spectroscopy

Sample Preparation

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound HCl sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR-ATR)

-

Instrument: FTIR spectrometer with a diamond ATR accessory.[1]

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹[1]

-

Number of Scans: 16-32 (for both background and sample)[1]

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.[1]

-

Perform a serial dilution to obtain a working solution of approximately 1-10 µg/mL.

Instrument Parameters (GC-MS)

-

Gas Chromatograph

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

-

Inlet Temperature: 280 °C.[1]

-

Injection Volume: 1 µL.[1]

-

Split Ratio: 20:1.[1]

-

Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp at 12 °C/min to 300 °C, and hold for 9 min.[1]

-

-

Mass Spectrometer

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to use this information as a reference and to develop and validate their own analytical methods as required.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Ethylmethcathinone (4-EMC) using GC-MS and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-Ethylmethcathinone (4-EMC), a synthetic cathinone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (4-EMC) is a psychoactive substance belonging to the synthetic cathinone class, which are structurally related to amphetamines. Accurate and reliable quantification of 4-EMC in biological samples is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document outlines validated methods for the determination of 4-EMC using both GC-MS and LC-MS/MS, providing sensitive and selective analytical procedures. While both techniques are powerful, the choice between them may depend on factors such as sample matrix complexity, required sensitivity, and available instrumentation.[1]

Section 1: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. Derivatization is often employed to improve the chromatographic behavior and thermal stability of these compounds.

Experimental Protocol

1. Sample Preparation (Human Urine)

-

Hydrolysis (for conjugated metabolites, optional):

-

To 1 mL of urine, add 50 µL of β-glucuronidase solution.

-

Incubate at 60°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

-

Liquid-Liquid Extraction (LLE):

-

Add an internal standard (e.g., Methcathinone-d3) to the urine sample.

-

Alkalinize the sample to a pH of 9-10 with a suitable buffer (e.g., borate buffer).

-

Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of pentane and diethyl ether).[1]

-

Vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA) and 50 µL of ethyl acetate.[2][3]

-

Incubate at 70°C for 30 minutes.[2]

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless[1]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for higher sensitivity.[1]

-

Suggested Ions for 4-EMC (derivatized): The specific ions will depend on the derivatizing agent used. For the trimethylsilyl derivative, characteristic fragments would be monitored. For underivatized 4-EMC, a retention time of approximately 2.011 minutes has been reported.[4]

-

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS quantification of synthetic cathinones. Specific values for 4-EMC should be established during in-house validation.

| Validation Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 15% |

GC-MS Experimental Workflow

Caption: Workflow for 4-EMC quantification by GC-MS.

Section 2: Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cathinones in complex biological matrices, often with simpler sample preparation compared to GC-MS.[5]

Experimental Protocol

1. Sample Preparation (Human Plasma or Urine)

-

Protein Precipitation (for plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 4-EMC-d5).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute in 100 µL of the mobile phase starting condition.

-

-

Dilute-and-Shoot (for urine):

-

To 50 µL of urine, add 450 µL of mobile phase containing the internal standard.

-

Vortex and inject directly. This method is simpler but may be more susceptible to matrix effects.[6]

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)

-

Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or similar.[6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-13 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for 4-EMC:

-

Precursor Ion (Q1): m/z 192.1

-

Product Ions (Q3): m/z 164.1 (quantifier), m/z 72.1 (qualifier)

-

-

MRM Transitions for 4-EMC-d5 (Internal Standard):

-

Precursor Ion (Q1): m/z 197.1

-

Product Ions (Q3): m/z 169.1 (quantifier)

-

-

Quantitative Data Summary

The following table presents typical validation parameters for the LC-MS/MS quantification of 4-EMC, based on published methods for synthetic cathinones.[7][8]

| Validation Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.25 - 5 ng/mL[7] |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Matrix Effect | 85 - 115% |

| Recovery | > 80% |

LC-MS/MS Experimental Workflow

Caption: Workflow for 4-EMC quantification by LC-MS/MS.

Method Validation

Both GC-MS and LC-MS/MS methods must be fully validated according to established guidelines (e.g., SWGTOX, FDA) to ensure reliability.[7][9] Key validation parameters include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]

-

Linearity and Range: The concentration range over which the method is accurate and precise.[10]

-

Accuracy: The closeness of the measured value to the true value.[8]

-

Precision: The degree of agreement among multiple measurements of the same sample, assessed as repeatability and intermediate precision.[8]

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[7]

-

Recovery: The efficiency of the extraction process.[8]

-

Matrix Effect (for LC-MS/MS): The influence of co-eluting matrix components on the ionization of the analyte.[8]

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[8]

Conclusion

The GC-MS and LC-MS/MS protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in biological matrices. LC-MS/MS generally offers superior sensitivity and simpler sample preparation.[11] However, GC-MS remains a valuable and widely accessible technique for this purpose. The choice of method should be based on the specific requirements of the analysis, available resources, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. resolian.com [resolian.com]

- 9. Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue after SPE: Pharmacokinetic and distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. environics.com [environics.com]

- 11. researchgate.net [researchgate.net]

Synthesis of 4-Ethylmethcathinone (4-EMC) Reference Standards: Application Notes and Protocols